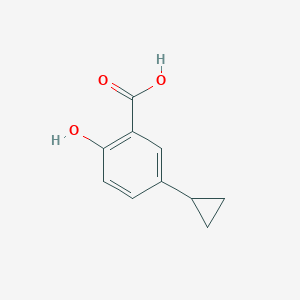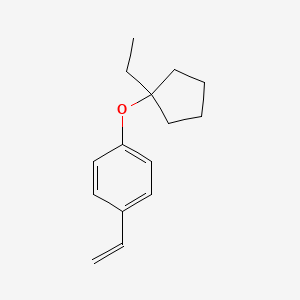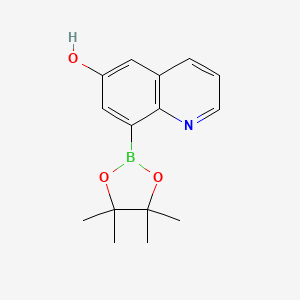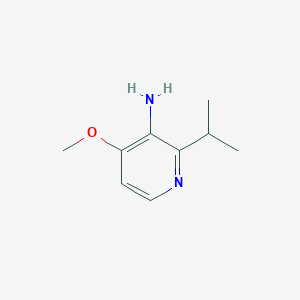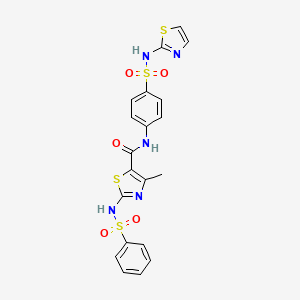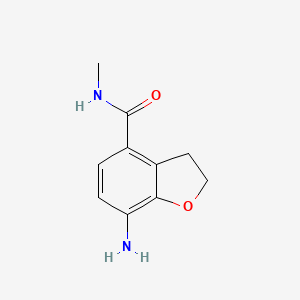![molecular formula C39H50O24 B13926454 3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)
3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is a glycosyloxyflavone, a type of flavonoid glycoside. It is derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is characterized by the attachment of alpha-L-rhamnopyranosyl residues at positions 3 and 7 of the kaempferol molecule via glycosidic linkages . It has been isolated from the aerial parts of plants such as Vicia faba and Lotus edulis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves the glycosylation of kaempferol with alpha-L-rhamnose-D-glucose. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. The glycosylation reaction can be catalyzed by enzymes or chemical catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) may involve the extraction of kaempferol from plant sources followed by enzymatic or chemical glycosylation. The process is optimized for large-scale production to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the kaempferol backbone.
Substitution: Substitution reactions can occur at specific positions on the kaempferol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or other reduced forms of the compound.
科学的研究の応用
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) has a wide range of scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
The mechanism of action of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound can inhibit the activity of enzymes and proteins that play a role in these processes, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Kaempferol 3-O-rhamnoside: A similar compound with a single rhamnose moiety at position 3.
Kaempferol 7-O-rhamnoside: Another similar compound with a single rhamnose moiety at position 7.
Uniqueness
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is unique due to the presence of two rhamnose moieties, which may enhance its solubility, stability, and biological activity compared to other kaempferol glycosides. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.
特性
分子式 |
C39H50O24 |
|---|---|
分子量 |
902.8 g/mol |
IUPAC名 |
7-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12+,18-,19+,21-,22+,24+,25-,26-,27+,28-,29+,30+,31-,32-,33+,36+,37-,38+,39-/m0/s1 |
InChIキー |
VTRMLQBPGVHEHN-ZKNWTKPTSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



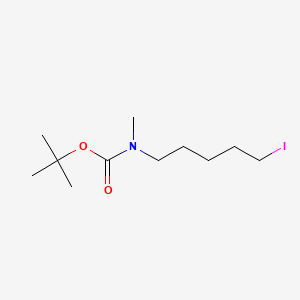
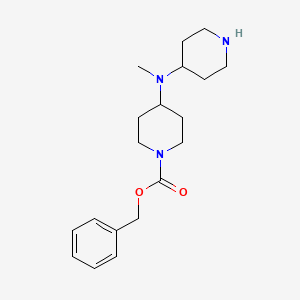
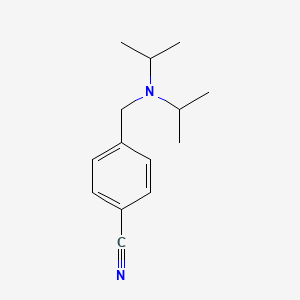
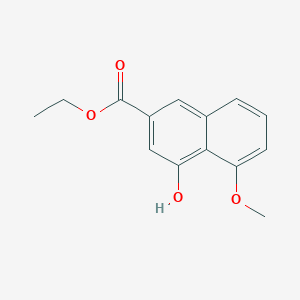
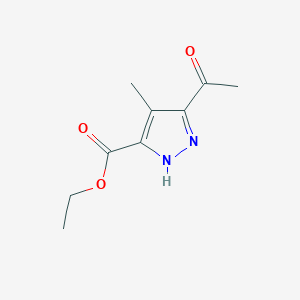
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13926401.png)
